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Compound of Interest

1-carbamoyilpiperidine-4-
Compound Name:
carboxylic Acid

Cat. No.: B1364841

Introduction: The Significance of the Piperidine
Scaffold

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceutical agents,
valued for its ability to impart favorable pharmacokinetic properties and to serve as a versatile
scaffold for presenting functional groups in a defined three-dimensional orientation.[1] 1-
Carbamoylpiperidine-4-carboxylic acid, a derivative of isonipecotic acid, integrates two key
functionalities: a carboxylic acid and a urea (carbamoyl) group. Isonipecotic acid itself is a
conformationally restricted analog of the neurotransmitter y-aminobutyric acid (GABA) and acts
as a partial agonist at GABA-A receptors.[1][2] The introduction of the N-carbamoyl group can
significantly alter the molecule's polarity, hydrogen bonding capacity, and metabolic stability,
making it an intriguing candidate for exploring new biological activities. Derivatives of
piperidine-4-carboxamides have shown promise as inhibitors of enzymes such as carbonic
anhydrase, highlighting the therapeutic potential of this structural class.[3]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its
development. The key properties of 1-carbamoylpiperidine-4-carboxylic acid are
summarized below.
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Property Value Source

Molecular Formula C7H12N203 PubChem[4]

Molecular Weight 172.18 g/mol PubCheml[4]

CAS Number 467430-50-8 PubChem[4]
1-carbamoylpiperidine-4-

IUPAC Name ] ] PubCheml[4]
carboxylic acid

SMILES C1CN(CCC1C(=0)0O)C(=O)N PubChem[4]
SIYQEPJUSPTPGW-

InChliKey PubChem([4]
UHFFFAOYSA-N

Computed XLogP3 -0.8 PubChem[4]

White to off-white solid

Appearance )

(predicted)

Expected to be soluble in
Solubility water and polar organic

solvents

Synthesis of 1-Carbamoylpiperidine-4-carboxylic

Acid

While a specific, published synthesis for this exact molecule is not readily available, a robust

and logical synthetic route can be proposed based on well-established organic chemistry

principles. The following two-step procedure starts from the commercially available piperidine-

4-carboxylic acid (isonipecotic acid).

Rationale for the Synthetic Strategy

The proposed synthesis involves two key transformations:

« Esterification of the Carboxylic Acid: The carboxylic acid group of the starting material,

isonipecotic acid, must be protected to prevent it from reacting with the isocyanate in the

© 2025 BenchChem. All rights reserved. 2/10

Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/3875700
https://pubchem.ncbi.nlm.nih.gov/compound/3875700
https://pubchem.ncbi.nlm.nih.gov/compound/3875700
https://pubchem.ncbi.nlm.nih.gov/compound/3875700
https://pubchem.ncbi.nlm.nih.gov/compound/3875700
https://pubchem.ncbi.nlm.nih.gov/compound/3875700
https://pubchem.ncbi.nlm.nih.gov/compound/3875700
https://www.benchchem.com/product/b1364841?utm_src=pdf-body
https://www.benchchem.com/product/b1364841?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1364841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

subsequent step. A simple methyl or ethyl ester is a suitable protecting group as it can be
readily removed under basic conditions.[1]

o Carbamoylation of the Secondary Amine: The secondary amine of the piperidine ring is
nucleophilic and can react with an isocyanate to form the desired urea (carbamoyl)
functionality. In this proposed synthesis, an in situ generated isocyanate from the Curtius
rearrangement of an acyl azide offers a reliable and controlled method for this
transformation.[5]

Proposed Synthetic Workflow

Ester Hydrolysis
(e.g., LIOH, H20/THF)

o econya Step 1 Ester Protection Piperidine-4-carboxylate Step 2 Carbamoylation 1-Carbamoylpiperidine-4- 1-Carbamoylpiperidine-
P (MeOH, H+ catalyst) Ester (e.g., KNCO, Acid) carboxylate Ester 4-carboxylic Acid

Click to download full resolution via product page

Caption: Proposed three-step synthesis of 1-carbamoylpiperidine-4-carboxylic acid.

Detailed Experimental Protocol

Step 1: Esterification of Isonipecotic Acid

o Materials: Isonipecotic acid, methanol (anhydrous), thionyl chloride or sulfuric acid (catalytic),
dichloromethane.

e Procedure:

o

Suspend isonipecotic acid (1.0 eq) in an excess of anhydrous methanol.

[¢]

Cool the mixture in an ice bath.

[¢]

Slowly add thionyl chloride (1.2 eq) or a catalytic amount of sulfuric acid.

o

Allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring
by Thin Layer Chromatography (TLC).

o

Upon completion, cool the mixture and remove the excess methanol under reduced
pressure.
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o Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate
solution to neutralize the acid.

o Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and
concentrate to yield the piperidine-4-carboxylate ester.

Step 2: Carbamoylation of the Piperidine Ester

o Materials: Piperidine-4-carboxylate ester, potassium isocyanate (KNCO), hydrochloric acid
(or other suitable acid), water, and an appropriate solvent like a water/THF mixture.

e Procedure:

o Dissolve the piperidine-4-carboxylate ester (1.0 eq) in a mixture of water and a co-solvent
like THF.

o Add a solution of potassium isocyanate (1.5 eq) in water.
o Acidify the mixture carefully with an acid (e.g., HCI) to generate isocyanic acid in situ.
o Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

o Upon completion, neutralize the reaction mixture and extract the product with an organic
solvent like ethyl acetate.

o Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter,
and concentrate.

o Purify the crude product by column chromatography on silica gel.
Step 3: Hydrolysis of the Ester

o Materials: 1-Carbamoylpiperidine-4-carboxylate ester, lithium hydroxide (LiOH), water,
tetrahydrofuran (THF), hydrochloric acid.

e Procedure:

o Dissolve the ester (1.0 eq) in a mixture of THF and water.
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[e]

Add an aqueous solution of lithium hydroxide (2.0 eq).
o Stir the reaction at room temperature until hydrolysis is complete, as monitored by TLC.
o Remove the THF under reduced pressure.

o Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 3-
4 with hydrochloric acid.

o The product may precipitate and can be collected by filtration. Alternatively, it can be
extracted with an appropriate organic solvent.

o The final product can be further purified by recrystallization.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity, purity, and
structure of the synthesized compound.

Analytical Workflow

[Synthesized Product]
Purity Assessment Structural EIucidation\
. NMR Spectroscopy
LC-MS (tH, 1:C) IR Spectroscopy

High-Resolution
Mass Spectrometry

Click to download full resolution via product page

Caption: A typical workflow for the analytical characterization of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the piperidine
ring protons, the carboxylic acid proton, and the amide protons. The piperidine protons will
likely appear as complex multiplets in the aliphatic region (1.5-4.0 ppm). The carboxylic acid
proton will be a broad singlet at a downfield chemical shift (>10 ppm). The amide (NH2)
protons are also expected to be a broad singlet.

e 13C NMR: The carbon NMR spectrum should show seven distinct signals. The carbonyl
carbon of the carboxylic acid will be in the range of 170-180 ppm, while the carbonyl carbon
of the urea will be around 155-165 ppm. The carbons of the piperidine ring will appear in the
aliphatic region (25-55 ppm).

Protocol for NMR Sample Preparation:

Accurately weigh 5-10 mg of the sample.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-ds, D20).

Transfer the solution to a clean, dry NMR tube.

Acquire *H and 3C NMR spectra on a 400 MHz or higher field spectrometer.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

» Expected Absorptions:

o

O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm~2.[6][7]

[¢]

N-H stretch (amide): Two sharp to medium bands around 3350 and 3180 cm™1.

[¢]

C-H stretch (aliphatic): Sharp bands just below 3000 cm~1.

[e]

C=0 stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm~1.[8]
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o C=0 stretch (urea/amide | band): A strong, sharp band around 1640-1680 cm™1.

o N-H bend (amide Il band): A medium band around 1600-1640 cm~1,

Protocol for Solid-State IR (ATR):

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Acquire the IR spectrum over the range of 4000-400 cm~1.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule.

o Expected Molecular lon: The exact mass of 1-carbamoylpiperidine-4-carboxylic acid is
172.0848 g/mol .[4] High-resolution mass spectrometry (HRMS) should be used to confirm
the elemental composition.

o Fragmentation: A characteristic fragmentation would be the loss of the carbamoyl group or
the carboxylic acid group. The formation of an acylium ion is a common fragmentation
pathway for carboxylic acid derivatives.[9]

Protocol for Electrospray lonization (ESI) MS:

o Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.qg.,
methanol, acetonitrile with 0.1% formic acid).

« Infuse the solution directly into the ESI source of the mass spectrometer.

e Acquire the mass spectrum in both positive and negative ion modes.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining the purity of the synthesized compound.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1364841?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3875700
https://chem.libretexts.org/Courses/University_of_Connecticut/Chem_2444%3A_(Second_Semester_Organic_Chemistry)_UConn/08%3A_Reactions_of_Carboxylic_Acid_Derivatives/8.10%3A_Spectroscopy_of_Carboxylic_Acid_Derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1364841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Methodology: A reverse-phase HPLC method would be suitable.[10] A C18 column with a
mobile phase gradient of water and acetonitrile, both containing a small amount of an acid
modifier like formic acid or trifluoroacetic acid, should provide good separation.

o Detection: UV detection at a low wavelength (e.g., 210 nm) would be appropriate, as the
carbonyl groups will have some absorbance. An Evaporative Light Scattering Detector
(ELSD) or a Charged Aerosol Detector (CAD) could also be used for more universal
detection.

Protocol for HPLC Analysis:

Column: C18, 4.6 x 150 mm, 5 um particle size.
e Mobile Phase A: 0.1% Formic acid in water.
e Mobile Phase B: 0.1% Formic acid in acetonitrile.

o Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then
return to initial conditions.

e Flow Rate: 1.0 mL/min.
e Injection Volume: 10 pL.
e Detection: UV at 210 nm.

o Sample Preparation: Prepare a 1 mg/mL solution of the compound in the initial mobile phase
composition.

Stability and Storage

While specific stability data is not available, based on its structure, 1-carbamoylpiperidine-4-
carboxylic acid is expected to be a stable solid under standard laboratory conditions. For
long-term storage, it is recommended to keep the compound in a tightly sealed container in a
cool, dry place, protected from light.

Safety Considerations
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Based on available data for the compound, it should be handled with appropriate personal
protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is listed as
potentially harmful if swallowed and may cause serious eye irritation.[4] All handling should be
performed in a well-ventilated fume hood.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and
characterization of 1-carbamoylpiperidine-4-carboxylic acid. By following the detailed
protocols and understanding the rationale behind the analytical techniques, researchers can
confidently prepare and validate this compound for further investigation in drug discovery and
development programs. The combination of the versatile piperidine scaffold with the carbamoyl
and carboxylic acid functional groups makes this molecule a valuable building block for
creating novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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